![molecular formula C8H15Cl2N3O2 B2411929 1-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid dihydrochloride CAS No. 1909325-49-0](/img/structure/B2411929.png)
1-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid dihydrochloride
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Overview
Description
1-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid dihydrochloride, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. This compound was first synthesized in the 1980s, and since then, it has been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential therapeutic applications.
Scientific Research Applications
Synthesis and Derivative Formation
Regioselective Synthesis : The compound is utilized in the regioselective synthesis of ethyl pyrazolecarboxylates. This involves reactions with ethyl 3-[(E)-(dimethylamino)methylidene]pyruvate, leading to the formation of 1-substituted ethyl 1H-pyrazole-5-carboxylates and other derivatives. This demonstrates its utility in the creation of complex chemical structures (Hanzlowsky et al., 2003).
Diverse Chemical Library : It serves as a starting material in alkylation and ring closure reactions, contributing to a structurally diverse library of compounds. This includes reactions with various amines and substrates, leading to the creation of pyrazolines, pyridines, and other derivatives (Roman, 2013).
Hydroxy-Substituted Derivatives : The compound is used in the synthesis of hydroxy-substituted alkyl 1-aryl-1H-pyrazole-4-carboxylates. These derivatives have been evaluated for their potential as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase, showcasing its potential in medicinal chemistry (Vah et al., 2022).
Synthesis of 1-Aryl-1H-Pyrazolecarbonitriles : This compound is pivotal in synthesizing 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acid and its derivatives. These derivatives have shown significant roles as chemical hybridizing agents in wheat and barley (Beck et al., 1988).
Structural and Spectral Studies
- Characterization and Analysis : The compound is used in research focused on characterizing pyrazole derivatives. This includes the use of NMR, FT-IR spectroscopy, and X-ray diffraction techniques to understand the molecular structure and behavior of these compounds (Viveka et al., 2016).
Biological and Pharmacological Research
Antiglaucoma Activity : It's involved in the synthesis of pyrazole carboxylic acid derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide. These derivatives have been studied for their inhibitory effects on carbonic anhydrase isoenzymes, showing potential in antiglaucoma activity (Kasımoğulları et al., 2010).
Auxin Activities in Agriculture : The compound has been used in synthesizing acylamides with substituted-1H-pyrazole-5-formic acid and thiadiazole-2-ammonia. These compounds have been evaluated for their auxin activities, indicating potential uses in agricultural sciences (Yue et al., 2010).
Analgesic and Anti-inflammatory Agents : It's a key component in synthesizing 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, showing promising results as analgesic and anti-inflammatory agents (Gokulan et al., 2012).
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Pyrazole derivatives have been reported to exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities are often mediated through interactions with various cellular targets, leading to changes in cellular processes.
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific chemical structure and the cellular context .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Pyrazole derivatives have been reported to exhibit a range of biological effects, including inhibition of enzyme activity, modulation of receptor signaling, and induction of cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
2-[2-(dimethylamino)ethyl]pyrazole-3-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.2ClH/c1-10(2)5-6-11-7(8(12)13)3-4-9-11;;/h3-4H,5-6H2,1-2H3,(H,12,13);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNQALMGHLTIBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=CC=N1)C(=O)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid dihydrochloride |
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